4-(Aminomethyl)pyridin-3-OL

説明

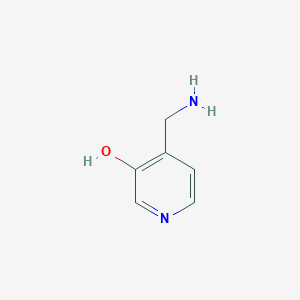

4-(Aminomethyl)pyridin-3-OL is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminomethyl group at the fourth position and a hydroxyl group at the third position on the pyridine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridin-3-OL typically involves the reduction of 3-hydroxypyridine-4-carbonitrile. This process can be carried out under a hydrogen atmosphere using a hydrogen balloon and a suitable catalyst such as Raney nickel. The reaction is conducted in methanol at room temperature for approximately 16 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

化学反応の分析

Types of Reactions

4-(Aminomethyl)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

Reduction: Formation of 4-(aminomethyl)piperidin-3-OL.

Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

科学的研究の応用

Pharmacological Applications

Dipeptidyl Peptidase-4 Inhibition

One of the most notable applications of 4-(aminomethyl)pyridin-3-OL is its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism. Research has demonstrated that derivatives of this compound can selectively inhibit DPP-4, which is beneficial for treating type 2 diabetes. Structure-activity relationship studies indicate that modifications to the aminomethyl group can enhance inhibitory potency, with some derivatives achieving IC50 values as low as 10 nM.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various microorganisms, revealing a range of minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent. For instance, certain derivatives have shown effectiveness comparable to standard antimicrobial drugs .

Anticancer Properties

The compound has also been explored for its anticancer potential. Various synthesized derivatives have displayed significant cytotoxic activities against cancer cell lines such as Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma), with some showing IC50 values that surpass those of traditional anticancer agents like doxorubicin .

Synthetic Applications

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be synthesized through methods such as the reductive amination of 4-picolinaldehyde or the amination of 4-chloropyridine with methylamine. These reactions are well-established and allow for the modification of the compound to create derivatives with enhanced biological activities.

Polymer Chemistry

The compound's properties are also being explored in polymer chemistry, where it can be incorporated into polymer matrices to enhance their functionality. For instance, its ability to form hydrogen bonds can improve the mechanical properties and stability of polymeric materials used in various applications, including drug delivery systems .

Material Science Applications

Nanotechnology

In nanotechnology, this compound is being investigated for its potential in developing novel nanocarriers for drug delivery. Its interaction with biological systems can be harnessed to create targeted delivery systems that improve the bioavailability and efficacy of therapeutic agents .

Cosmetic Formulations

The compound's safety and stability make it a candidate for use in cosmetic formulations. Its properties can enhance the effectiveness of active ingredients in skincare products, contributing to formulations designed for improved skin penetration and therapeutic effects .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Position | Notable Properties |

|---|---|---|

| 3-(Aminomethyl)pyridine | Position 3 | Different biological activity profile; less potent DPP-4 inhibitor than 4-position counterpart. |

| 2-(Aminomethyl)pyridine | Position 2 | Exhibits different reactivity patterns; less explored in medicinal chemistry. |

| 5-(Aminomethyl)pyridine | Position 5 | Potential applications in agrochemicals; limited studies compared to other isomers. |

Case Studies and Research Findings

- DPP-4 Inhibition Study : A study highlighted the structure-activity relationship of various derivatives of this compound, demonstrating that specific modifications could lead to enhanced DPP-4 inhibition, thus offering insights into designing more effective diabetes treatments.

- Antimicrobial Efficacy Assessment : Research evaluating the antimicrobial activity of synthesized derivatives showed promising results against several pathogenic strains, indicating potential applications in treating infections .

- Anticancer Activity Exploration : A comprehensive evaluation revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their viability as candidates for further development into anticancer therapeutics .

作用機序

The mechanism of action of 4-(Aminomethyl)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

4-(Aminomethyl)pyridine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biochemical contexts.

3-(Aminomethyl)pyridine: The position of the aminomethyl group is different, which can significantly alter its chemical reactivity and biological activity.

4-(Aminomethyl)-2-methylpyridine: The presence of a methyl group at the second position introduces steric hindrance, affecting its interactions with other molecules.

Uniqueness

4-(Aminomethyl)pyridin-3-OL is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.

生物活性

4-(Aminomethyl)pyridin-3-OL, also known as 3-hydroxyisonicotinaldehyde, is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various conditions, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Inhibition of Epidermal Growth Factor Receptors (EGFR) : Recent studies have demonstrated that this compound inhibits EGFR and HER2 receptors, which are critical in the pathogenesis of various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Carbonic Anhydrase Inhibition : Research indicates that phenolic compounds similar to this compound act as inhibitors of carbonic anhydrases (CAs), which play a role in pH regulation and are implicated in tumor progression and metastasis .

Table 1: Biological Activities of this compound

Case Studies

- Cancer Treatment : A study exploring the effects of this compound on breast cancer cells showed significant reductions in tumor growth when combined with traditional chemotherapeutics. The compound's ability to inhibit EGFR and HER2 was noted as a key mechanism contributing to this effect.

- Inhibition of Mycobacterial Growth : In vitro studies indicated that this compound exhibited potent activity against Mycobacterium tuberculosis by inhibiting specific carbonic anhydrases essential for bacterial survival. This suggests potential utility in treating tuberculosis, particularly in drug-resistant strains.

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed promising results:

- Efficacy Against Cancer : In a preclinical model, the compound demonstrated a dose-dependent reduction in tumor size and improved survival rates when administered alongside established cancer therapies .

- Selectivity for Carbonic Anhydrases : The compound was shown to selectively inhibit β-carbonic anhydrases over α-carbonic anhydrases, indicating a unique mechanism that could be exploited for therapeutic purposes without affecting normal physiological processes .

特性

IUPAC Name |

4-(aminomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRQPZSEAOKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578854 | |

| Record name | 4-(Aminomethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-47-0, 20485-35-2 | |

| Record name | 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。